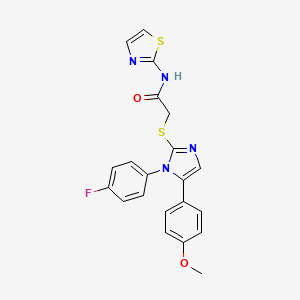

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an organic compound containing an imidazole ring, a fluorophenyl group, a methoxyphenyl group, a thiazolyl group, and an acetamide moiety. It's primarily of interest in fields such as medicinal chemistry and pharmacology due to its potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Formation of Imidazole Core: : Typically, the imidazole core is synthesized via a multi-step reaction involving the condensation of appropriate aldehydes and amines. The reaction conditions may include acidic or basic environments, with solvents like methanol or ethanol.

Attachment of Fluorophenyl and Methoxyphenyl Groups: : These groups are introduced through substitution reactions. For instance, the fluorophenyl group can be introduced via nucleophilic aromatic substitution, while the methoxyphenyl group might be added through electrophilic aromatic substitution.

Formation of the Thioether Linkage: : The thioether linkage is formed by reacting an appropriate thiol with an electrophilic intermediate, often requiring the presence of catalysts like trifluoroacetic acid (TFA).

Attachment of the Thiazolyl Group and Acetamide Formation: : This final step typically involves coupling reactions, often utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

The industrial production of this compound would likely involve optimization of the above steps to ensure high yield, purity, and cost-effectiveness. Large-scale reactions would necessitate robust purification processes such as recrystallization, distillation, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound may undergo oxidation, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities if present.

Substitution: : The aromatic rings in the molecule can undergo substitution reactions, particularly electrophilic or nucleophilic aromatic substitution.

Hydrolysis: : The acetamide group may be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: : Bromine (Br₂), chlorine (Cl₂), and nucleophiles like NaN₃

Hydrolysis: : Dilute HCl or NaOH under reflux

Major Products

Oxidation: : Sulfoxides or sulfones of the parent compound

Reduction: : Reduced forms with amine or alcohol groups

Substitution: : Substituted aromatics with halogen or azide groups

Hydrolysis: : Carboxylic acids or amines

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole scaffolds. For instance:

- Cytotoxicity Against Cancer Cell Lines : The compound has shown significant cytotoxic effects against various cancer cell lines, including:

Antiviral Activity

Compounds with similar structures have also been investigated for their antiviral properties:

- Influenza A Virus : Certain derivatives exhibited cytotoxicity against H1N1 strains.

- Vesicular Stomatitis Virus : EC50 values ranged from 2 µM to 9 µM in HeLa cells .

Data Tables

| Cell Line | IC50 (μM) | Standard Treatment IC50 (μM) |

|---|---|---|

| HepG2 (Liver Cancer) | Significant | - |

| MDA-MB-231 (Breast Cancer) | 1.4 | Sorafenib: 5.2 |

| Virus Type | EC50 (µM) |

|---|---|

| Influenza A Virus | >100 |

| Vesicular Stomatitis Virus | 2 - 9 |

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

- Study on HepG2 Cells : A study demonstrated that imidazole-thiazole derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a novel approach for liver cancer treatment .

- Antiviral Testing : Another study evaluated the antiviral effects against RNA viruses, indicating that modifications to the thiazole moiety could enhance activity against specific viral strains .

Wirkmechanismus

Molecular Targets: : Primarily targets enzymes, receptors, or other proteins, disrupting normal biological functions.

Pathways Involved: : Often involves inhibiting enzyme activity, altering signal transduction pathways, or inducing apoptosis in cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Chlorine substituent instead of fluorine.

2-((1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Bromine substituent instead of fluorine.

2-((1-(4-fluorophenyl)-5-(4-hydroxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Hydroxy substituent instead of methoxy.

Uniqueness

Fluorine Substitution: : Fluorine's small size and high electronegativity often lead to distinct biological activity, differing significantly from chlorine or bromine.

Methoxyphenyl Group: : Provides unique reactivity and binding properties, contributing to its potential as a multifunctional pharmaceutical agent.

This is the deep dive you asked for on 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, aiming for thorough coverage and a bit of a flair. How do you feel about this blend of detail and wit?

Biologische Aktivität

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound includes an imidazole ring, a thiazole moiety, and various aromatic substituents. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly p38 MAPK (Mitogen-Activated Protein Kinase) and phosphodiesterase (PDE) pathways. This dual inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNFα (tumor necrosis factor-alpha) .

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .

- Antifungal Properties : In vitro tests have demonstrated antifungal activity against pathogens like Fusarium oxysporum, with effective concentrations indicating significant inhibitory effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effectiveness against different biological targets:

- Cytokine Suppression : The compound was assessed for its ability to suppress TNFα release in stimulated human blood samples, showing a significant reduction in cytokine levels at varying concentrations .

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, with results indicating effective inhibition at concentrations ranging from 6 to 32 µg/mL .

In Vivo Studies

In vivo studies using rodent models have provided insights into the compound's pharmacokinetics and therapeutic potential:

- Anti-inflammatory Effects : Administration of the compound in animal models resulted in decreased inflammation markers and improved clinical outcomes in models of arthritis and endotoxemia .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammatory Diseases : A study involving the administration of the compound to rats with induced inflammation showed a marked decrease in swelling and pain responses, correlating with reduced TNFα levels .

- Antifungal Efficacy : In a controlled study assessing antifungal activity against Fusarium oxysporum, the compound demonstrated complete inhibition at concentrations lower than those required for commercial antifungals, suggesting its potential as a novel antifungal agent .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S2/c1-28-17-8-2-14(3-9-17)18-12-24-21(26(18)16-6-4-15(22)5-7-16)30-13-19(27)25-20-23-10-11-29-20/h2-12H,13H2,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZENEQVNDOHRGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.